2-(Benzylsulfonylamino)-3-phenylpropanamide
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Overview
Description
2-(Benzylsulfonylamino)-3-phenylpropanamide is an organic compound that features a benzylsulfonylamino group attached to a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonylamino)-3-phenylpropanamide typically involves the reaction of benzylsulfonyl chloride with 3-phenylpropanamide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonylamino)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(Benzylsulfonylamino)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonylamino)-3-phenylpropanamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylpropanamide backbone can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonylamino)-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(Benzylsulfonylamino)-3-phenylpropanol: Similar structure but with an alcohol group instead of an amide.
2-(Benzylsulfonylamino)-3-phenylpropylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
2-(Benzylsulfonylamino)-3-phenylpropanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
7475-20-9 |
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Molecular Formula |
C16H18N2O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(benzylsulfonylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C16H18N2O3S/c17-16(19)15(11-13-7-3-1-4-8-13)18-22(20,21)12-14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H2,17,19) |
InChI Key |
YUEPELKFZGJIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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